molecular formula C21H28N2O3 B247138 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methylphenyl)propanamide

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methylphenyl)propanamide

Cat. No. B247138
M. Wt: 356.5 g/mol
InChI Key: GMQVBKSVRUXKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methylphenyl)propanamide, also known as UMB 425, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methylphenyl)propanamide 425 acts as a proteasome inhibitor, preventing the degradation of proteins in cells. This mechanism of action is similar to that of other proteasome inhibitors, such as bortezomib, which is used in the treatment of multiple myeloma.
Biochemical and Physiological Effects:
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methylphenyl)propanamide 425 has been shown to have a variety of biochemical and physiological effects. In addition to its proteasome inhibitory activity, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methylphenyl)propanamide 425 has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important in cancer growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methylphenyl)propanamide 425 for lab experiments is its potency as a proteasome inhibitor. It has been found to be more potent than other proteasome inhibitors, such as bortezomib. However, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methylphenyl)propanamide 425 can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methylphenyl)propanamide 425. One area of interest is its potential use in the treatment of cancer, particularly in combination with other therapies. Another potential direction is its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the toxicity of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methylphenyl)propanamide 425 and its potential side effects.

Synthesis Methods

The synthesis of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methylphenyl)propanamide 425 involves the reaction of 3-methylacetophenone with 3,4-dimethoxyphenylacetic acid to form the intermediate 3-(3,4-dimethoxyphenyl)-1-phenylpropan-1-one. This intermediate is then reacted with methylamine and 3-methylbenzoyl chloride to yield 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methylphenyl)propanamide 425.

Scientific Research Applications

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methylphenyl)propanamide 425 has shown potential for use in various scientific research applications. One study found that 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methylphenyl)propanamide 425 can inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. Another study found that 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methylphenyl)propanamide 425 can protect neurons from oxidative stress, suggesting a potential use in the treatment of neurodegenerative diseases.

properties

Product Name

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methylphenyl)propanamide

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C21H28N2O3/c1-16-6-5-7-18(14-16)22-21(24)11-13-23(2)12-10-17-8-9-19(25-3)20(15-17)26-4/h5-9,14-15H,10-13H2,1-4H3,(H,22,24)

InChI Key

GMQVBKSVRUXKGW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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